1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354962-91-6
VCID: VC2844855
InChI: InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-5-3-4-6-9(8)15-2;/h3-7H,12H2,1-2H3;1H
SMILES: CC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.7 g/mol

1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

CAS No.: 1354962-91-6

Cat. No.: VC2844855

Molecular Formula: C11H14ClN3O2

Molecular Weight: 255.7 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride - 1354962-91-6

Specification

CAS No. 1354962-91-6
Molecular Formula C11H14ClN3O2
Molecular Weight 255.7 g/mol
IUPAC Name 1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-5-3-4-6-9(8)15-2;/h3-7H,12H2,1-2H3;1H
Standard InChI Key APNIFZAPFMAMAD-UHFFFAOYSA-N
SMILES CC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl
Canonical SMILES CC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl

Introduction

Chemical Identity and Physical Properties

Chemical Identification

1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a well-defined chemical entity with specific identifying characteristics. The compound is cataloged with CAS Registry Number 1354962-91-6, providing a unique identifier within chemical databases. This designation ensures unambiguous identification of the compound for research and reference purposes. The compound's molecular structure incorporates a 1,2,4-oxadiazole heterocycle with a 2-methoxyphenyl substituent at position 3 and an ethylamine group (specifically, an ethan-1-amine moiety) at position 5, with the amine group present as a hydrochloride salt.

Molecular Properties

The compound possesses a molecular formula of C₁₁H₁₄ClN₃O₂, combining carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in a specific arrangement. This molecular composition yields a precise molecular weight of 255.7 g/mol, which influences its physical behavior in various chemical environments. The structural complexity of this compound arises from the combination of the heterocyclic oxadiazole core, aromatic methoxyphenyl group, and basic amine functionality, creating a molecule with mixed lipophilic and hydrophilic regions.

Structural Characteristics

Table 1 presents the comprehensive identifying information for 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride:

ParameterValue
CAS Number1354962-91-6
Molecular FormulaC₁₁H₁₄ClN₃O₂
Molecular Weight255.7 g/mol
IUPAC Name1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Standard InChIInChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-5-3-4-6-9(8)15-2;/h3-7H,12H2,1-2H3;1H
Standard InChIKeyAPNIFZAPFMAMAD-UHFFFAOYSA-N
SMILESCC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl
Canonical SMILESCC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl
PubChem Compound ID56810229

Table 1: Chemical identification parameters for 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride.

Structural Analysis and Comparative Assessment

Core Structure Significance

1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride features a 1,2,4-oxadiazole heterocyclic core, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. This structural element is significant in medicinal chemistry and drug development due to its unique electronic properties and hydrogen bonding capabilities . The 1,2,4-oxadiazole ring serves as an important bioisostere for other heterocycles in pharmaceutical compounds, potentially enhancing metabolic stability and modifying pharmacokinetic properties.

Comparison with Structural Analogues

Several structural analogues of the target compound exist with variations in the position of the methoxy group on the phenyl ring or changes in the alkyl chain length. Table 2 presents a comparison between the target compound and its close structural analogues found in the search results:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochlorideC₁₁H₁₄ClN₃O₂255.7 g/mol2-Methoxyphenyl group; HCl salt
1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amineC₁₁H₁₃N₃O₂219.24 g/mol3-Methoxyphenyl group; free base
2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amineC₁₁H₁₃N₃O₂219.24 g/mol3-Methoxyphenyl group; ethylamine chain position

Table 2: Comparison of 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride with structural analogues .

The primary differences between these compounds lie in the position of the methoxy substituent on the phenyl ring (ortho vs. meta position) and the presence or absence of the hydrochloride salt form. These subtle structural variations can significantly impact the compounds' physicochemical properties, including solubility, lipophilicity, and binding interactions with biological targets. The meta-substituted analogues (compounds with 3-methoxyphenyl groups) might exhibit different electronic distributions across the oxadiazole ring system compared to the ortho-substituted target compound .

Synthesis Methodologies

General Approaches to 1,2,4-Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazole derivatives, including 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, typically follows established methodologies in heterocyclic chemistry. Several synthetic routes have been developed for creating the 1,2,4-oxadiazole scaffold, with most approaches falling into two major categories: (1) heterocyclization reactions between amidoximes and carboxylic acid derivatives, and (2) 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides .

Amidoxime-Based Synthesis

The most common and well-established method for synthesizing 1,2,4-oxadiazoles involves the reaction between amidoximes and carboxylic acid derivatives. This approach, first proposed by Tiemann and Krüger, typically proceeds through two key steps: O-acylation followed by cyclodehydration . For the synthesis of the target compound, this would likely involve a reaction between a 2-methoxybenzamidoxime and an appropriate acetic acid derivative containing a protected amine functionality.

The reaction can be catalyzed by various reagents, including TBAF (tetrabutylammonium fluoride) or pyridine, which improve synthesis efficacy . Modern variations of this approach employ activated carboxylic acids using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-dicyclohexylcarbodiimide), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which can enhance yields and reduce reaction times .

Recent Innovations in Synthesis

Recent advancements in the synthesis of 1,2,4-oxadiazoles offer promising alternatives for preparing compounds like 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride. One notable approach is the one-pot synthetic procedure developed by Baykov et al., which enables the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature using amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) . While this method offers advantages in terms of simplified purification, it may have limitations when functional groups like hydroxyl or amino groups are present in the carboxylic acid ester component.

Another innovative method reported by Zarei M. involves a one-pot synthesis using amidoximes and carboxylic acids with Vilsmeier reagent activation of the carboxylic acid group . This approach has demonstrated good to excellent yields (61-93%) and benefits from readily available starting materials and simplified purification protocols.

For the specific synthesis of 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, one could envision adapting these methodologies using appropriate 2-methoxyphenyl-containing precursors, followed by conversion to the hydrochloride salt form.

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